Oraqix is manufactured by Dentsply Sirona, a company known for its dental products. It falls under the classification of amide-type local anesthetics. Both lidocaine and prilocaine are well-established anesthetics used in various medical applications, and their combination in Oraqix enhances their efficacy while reducing the potential for systemic side effects .
The synthesis of Oraqix involves creating a eutectic mixture of lidocaine and prilocaine. This is achieved by combining the two anesthetic agents in a specific ratio (1:1 by weight) to form an oil-in-water microemulsion. The formulation is designed to be a viscous liquid at room temperature that transitions into an elastic gel at body temperature, which helps in maintaining contact with the periodontal tissues during application .
The manufacturing process includes:
The molecular structure of Oraqix can be described as follows:
Both compounds share a similar amide structure, which contributes to their mechanism of action as local anesthetics.
These properties are crucial for understanding their behavior as anesthetics when formulated together .
Oraqix primarily acts through the inhibition of sodium ion channels in neuronal membranes, preventing the propagation of nerve impulses. The chemical reactions involved include:
The pharmacokinetics of Oraqix show that peak plasma concentrations for lidocaine range from 99 to 266 ng/mL, while those for prilocaine range from 46 to 118 ng/mL after application. These levels are significantly lower than those associated with toxicity, indicating a wide safety margin .
Oraqix exerts its anesthetic effects through:
Both lidocaine and prilocaine inhibit the influx of sodium ions during depolarization, effectively blocking nerve conduction in the targeted area.
Oraqix is primarily used in dental practices for:
In clinical studies, Oraqix has demonstrated superior efficacy compared to placebo and comparable results to other topical anesthetics like benzocaine . Its unique formulation allows it to transition from liquid to gel upon application, enhancing its effectiveness in maintaining contact with periodontal tissues during treatment .
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8